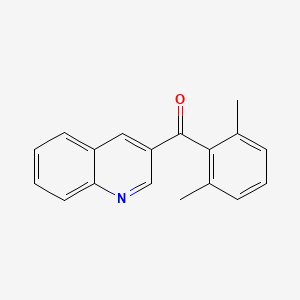

4-(3,5-Dimethylbenzoyl)quinoline; 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,5-Dimethylbenzoyl)quinoline is a chemical compound with immense scientific potential. It is available for purchase in various quantities .

Molecular Structure Analysis

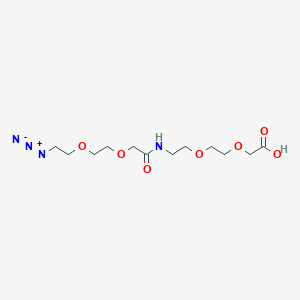

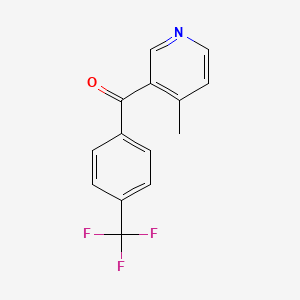

The molecular formula of 4-(3,5-Dimethylbenzoyl)quinoline is C18H15NO . It is structurally similar to quinoline, which is composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline, a structural isomer of isoquinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It’s reasonable to assume that 4-(3,5-Dimethylbenzoyl)quinoline would have similar reactivity.科学的研究の応用

Medicinal Importance

Quinoline derivatives, including 3-(3,5-Dimethylbenzoyl)quinoline, play a pivotal role in drug discovery programs due to their diverse bio-responses. Let’s explore some of their medicinal applications:

a. Anticancer Activity: Quinoline compounds have demonstrated promising anticancer properties. Researchers have identified their potential as inhibitors of cancer cell growth and proliferation .

b. Antioxidant Effects: These derivatives exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage .

c. Anti-Inflammatory Properties: Quinoline-based molecules have anti-inflammatory effects, making them relevant in treating inflammatory conditions .

d. Antimalarial Potential: Certain quinoline derivatives show promise as antimalarial agents, contributing to the fight against malaria .

e. Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, quinoline compounds have been investigated for their potential to inhibit SARS-CoV-2, the virus responsible for COVID-19 .

f. Antituberculosis Effects: Quinoline scaffolds also exhibit antituberculosis activity, which is crucial for combating tuberculosis infections .

g. Cardiovascular Applications: Some quinoline derivatives have cardiovascular benefits, although further research is needed to fully understand their mechanisms .

h. Antibacterial and Antimicrobial Properties: Quinoline-based compounds have been explored for their antibacterial and antimicrobial effects .

Synthetic Approaches

Researchers have employed both traditional and green synthetic methods to access quinoline derivatives. These include multicomponent one-pot reactions and solvent-free synthesis using eco-friendly catalysts, such as microwave and ultraviolet irradiation-promoted conditions . For instance, the cyclization of anthranil with 1,3-diphenylpropane-1,3-dione yields 2-Phenyl-3-benzoylquinoline, while aniline and polyhydric alcohols lead to quinoline derivatives .

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-(3,5-Dimethylbenzoyl)quinoline are bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

3-(3,5-Dimethylbenzoyl)quinoline interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of DNA replication disrupts the normal functioning of bacterial cells, leading to cell death . This is the primary biochemical pathway affected by 3-(3,5-Dimethylbenzoyl)quinoline. The downstream effects include the disruption of cell division and growth, leading to the bactericidal effect .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . These properties suggest that 3-(3,5-Dimethylbenzoyl)quinoline likely has good bioavailability.

Result of Action

The result of 3-(3,5-Dimethylbenzoyl)quinoline’s action is the inhibition of bacterial growth and proliferation . By blocking DNA replication, the compound prevents bacteria from dividing and growing, leading to their eventual death .

特性

IUPAC Name |

(3,5-dimethylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-13(2)9-15(8-12)18(20)16-10-14-5-3-4-6-17(14)19-11-16/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNBENXOKSPKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylbenzoyl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

amine hydrochloride](/img/structure/B6337395.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)